Cas no 2138085-08-0 (1-ethyl 4-methyl 2-hydroxy-3-methylidene-2-(1,3-oxazol-2-yl)butanedioate)

1-ethyl 4-methyl 2-hydroxy-3-methylidene-2-(1,3-oxazol-2-yl)butanedioate Chemical and Physical Properties
Names and Identifiers
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- 1-ethyl 4-methyl 2-hydroxy-3-methylidene-2-(1,3-oxazol-2-yl)butanedioate
- 2138085-08-0
- EN300-1168334
-
- Inchi: 1S/C11H13NO6/c1-4-17-10(14)11(15,7(2)8(13)16-3)9-12-5-6-18-9/h5-6,15H,2,4H2,1,3H3
- InChI Key: FKHFFOGUGZWLNW-UHFFFAOYSA-N
- SMILES: OC(C(=O)OCC)(C1=NC=CO1)C(=C)C(=O)OC
Computed Properties
- Exact Mass: 255.07428713g/mol
- Monoisotopic Mass: 255.07428713g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 355
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 98.9Ų
1-ethyl 4-methyl 2-hydroxy-3-methylidene-2-(1,3-oxazol-2-yl)butanedioate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1168334-2.5g |
1-ethyl 4-methyl 2-hydroxy-3-methylidene-2-(1,3-oxazol-2-yl)butanedioate |
2138085-08-0 | 2.5g |
$3417.0 | 2023-06-08 | ||
Enamine | EN300-1168334-50mg |
1-ethyl 4-methyl 2-hydroxy-3-methylidene-2-(1,3-oxazol-2-yl)butanedioate |
2138085-08-0 | 50mg |
$1464.0 | 2023-10-03 | ||
Enamine | EN300-1168334-5000mg |
1-ethyl 4-methyl 2-hydroxy-3-methylidene-2-(1,3-oxazol-2-yl)butanedioate |
2138085-08-0 | 5000mg |
$5056.0 | 2023-10-03 | ||
Enamine | EN300-1168334-10.0g |
1-ethyl 4-methyl 2-hydroxy-3-methylidene-2-(1,3-oxazol-2-yl)butanedioate |
2138085-08-0 | 10g |
$7497.0 | 2023-06-08 | ||
Enamine | EN300-1168334-0.1g |
1-ethyl 4-methyl 2-hydroxy-3-methylidene-2-(1,3-oxazol-2-yl)butanedioate |
2138085-08-0 | 0.1g |
$1533.0 | 2023-06-08 | ||
Enamine | EN300-1168334-1.0g |
1-ethyl 4-methyl 2-hydroxy-3-methylidene-2-(1,3-oxazol-2-yl)butanedioate |
2138085-08-0 | 1g |
$1742.0 | 2023-06-08 | ||
Enamine | EN300-1168334-0.05g |
1-ethyl 4-methyl 2-hydroxy-3-methylidene-2-(1,3-oxazol-2-yl)butanedioate |
2138085-08-0 | 0.05g |
$1464.0 | 2023-06-08 | ||
Enamine | EN300-1168334-500mg |
1-ethyl 4-methyl 2-hydroxy-3-methylidene-2-(1,3-oxazol-2-yl)butanedioate |
2138085-08-0 | 500mg |
$1673.0 | 2023-10-03 | ||
Enamine | EN300-1168334-0.25g |
1-ethyl 4-methyl 2-hydroxy-3-methylidene-2-(1,3-oxazol-2-yl)butanedioate |
2138085-08-0 | 0.25g |
$1604.0 | 2023-06-08 | ||
Enamine | EN300-1168334-5.0g |
1-ethyl 4-methyl 2-hydroxy-3-methylidene-2-(1,3-oxazol-2-yl)butanedioate |
2138085-08-0 | 5g |
$5056.0 | 2023-06-08 |
1-ethyl 4-methyl 2-hydroxy-3-methylidene-2-(1,3-oxazol-2-yl)butanedioate Related Literature
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
Additional information on 1-ethyl 4-methyl 2-hydroxy-3-methylidene-2-(1,3-oxazol-2-yl)butanedioate
1-Ethyl 4-Methyl 2-Hydroxy-3-Methylidene-2-(1,3-Oxazol-2-Yl)Butanedioate: A Comprehensive Overview
The compound 1-ethyl 4-methyl 2-hydroxy-3-methylidene-2-(1,3-oxazol-2-yl)butanedioate, identified by the CAS number 2138085-08-0, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of butanedioates, which are derivatives of succinic acid, and incorporates functional groups such as hydroxyl, methylidene, and oxazole moieties. The presence of these functional groups imparts unique chemical properties, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of oxazole-containing compounds in medicinal chemistry due to their potential as bioactive agents. The oxazole ring in this compound is known to exhibit antimicrobial and antioxidant properties, which are highly desirable in drug development. Additionally, the hydroxyl group present in the molecule contributes to its ability to form hydrogen bonds, enhancing its solubility and bioavailability. These characteristics make this compound a promising candidate for use in anti-inflammatory and cancer therapeutic agents.
The synthesis of this compound involves a multi-step process that includes the formation of the oxazole ring through a cyclization reaction followed by esterification. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. For instance, recent advancements in catalytic methods have enabled the use of environmentally friendly catalysts, reducing the ecological footprint of its production. These methods not only enhance the efficiency of synthesis but also align with the growing demand for sustainable chemical processes.
In terms of applications, this compound has shown potential in the field of material science as well. Its ability to form stable ester linkages makes it a viable candidate for use in polymer synthesis. Recent studies have demonstrated its application in creating biodegradable polymers with enhanced mechanical properties, which could be utilized in packaging materials or biomedical devices. Furthermore, its role as an intermediate in the synthesis of more complex molecules has been explored, paving the way for its use in drug delivery systems.
The biological evaluation of this compound has revealed interesting insights into its pharmacokinetic properties. Preclinical studies indicate that it exhibits moderate absorption rates and low toxicity profiles, making it a safe candidate for further clinical trials. Moreover, its ability to target specific cellular pathways has been studied extensively, with promising results in inhibiting enzymes associated with chronic diseases such as diabetes and neurodegenerative disorders.
In conclusion, 1-ethyl 4-methyl 2-hydroxy-3-methylidene-2-(1,3-oxazol-2-yl)butanedioate represents a versatile molecule with a wide range of applications across different scientific domains. Its unique chemical structure and functional groups make it an attractive target for researchers aiming to develop innovative solutions in medicine and materials science. As ongoing research continues to uncover new aspects of its properties and applications, this compound is poised to play a significant role in advancing modern chemistry and pharmacology.
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